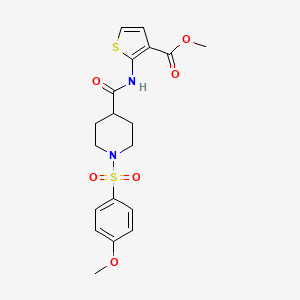
Methyl 2-(1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 2-(1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H22N2O6S2 and its molecular weight is 438.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 2-(1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate (CAS Number: 923468-03-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, including case studies and data tables.
- Molecular Formula : C₁₉H₂₂N₂O₆S₂
- Molecular Weight : 438.5 g/mol
- Structure : The compound features a thiophene ring, a piperidine moiety, and a methoxyphenyl sulfonyl group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. This is supported by in vitro evaluations demonstrating its effectiveness against several bacterial strains.
- Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation. The mechanism is believed to involve disruption of cellular processes critical for cancer cell survival.
- Anti-inflammatory Effects : The presence of the piperidine and thiophene groups may contribute to anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of related compounds found that derivatives similar to this compound exhibited significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 0.22 | Staphylococcus aureus |
| Compound B | 0.25 | Escherichia coli |
Anticancer Activity
Research on structurally similar compounds has indicated potential anticancer mechanisms involving the modulation of microtubule dynamics. For example, certain derivatives have been shown to inhibit the proliferation of breast and colon cancer cell lines through mechanisms that disrupt mitotic spindle formation .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been suggested based on its structural components. Compounds with similar functional groups have demonstrated the ability to reduce inflammation in animal models, which could translate into therapeutic applications for conditions like arthritis .
Case Studies
- Case Study on Antimicrobial Efficacy : A controlled study assessed the effectiveness of this compound against multi-drug resistant bacterial strains. Results indicated significant bactericidal activity, suggesting its potential as an alternative treatment option in antibiotic-resistant infections.
- Cancer Cell Proliferation Study : In vitro studies using various cancer cell lines revealed that the compound inhibited cell growth significantly at concentrations as low as 10 μM. The study concluded that further exploration into its mechanism of action could yield valuable insights into novel cancer therapies.
Eigenschaften
IUPAC Name |
methyl 2-[[1-(4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S2/c1-26-14-3-5-15(6-4-14)29(24,25)21-10-7-13(8-11-21)17(22)20-18-16(9-12-28-18)19(23)27-2/h3-6,9,12-13H,7-8,10-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSBRFPOPSOGPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=CS3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













